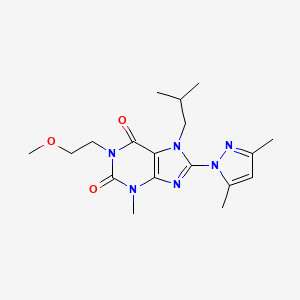

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

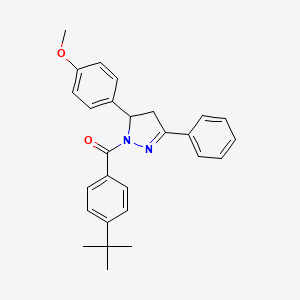

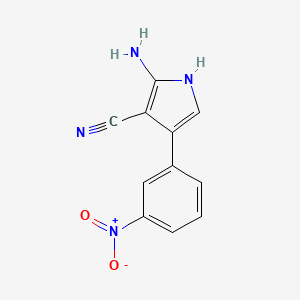

The molecular structure of this compound is characterized by a purine ring, which is a heterocyclic aromatic ring system composed of two fused rings, a pyrimidine ring and an imidazole ring. Attached to this purine ring are various functional groups, including a 3,5-dimethyl-1H-pyrazol-1-yl group, an isobutyl group, and a 2-methoxyethyl group.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a purine derivative, it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the nature of the functional groups attached to the purine ring.Applications De Recherche Scientifique

Anticancer Potential

Several studies have focused on derivatives of the compound for their anticancer activities. For instance, the synthesis and evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives designed from related compounds showed significant anticancer activities against various human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma, with notable IC50 values suggesting potent efficacy (Li Hongshuang et al., 2017). Another study on novel substituted pyridines and purines containing 2,4-thiazolidinedione, derived from related compounds, evaluated their hypoglycemic and hypolipidemic activity in diabetic models, suggesting potential therapeutic applications (Bok Young Kim et al., 2004).

Antimicrobial and Analgesic Effects

Compounds synthesized from related chemical structures have demonstrated significant antimicrobial and analgesic activities. A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties revealed strong analgesic and anti-inflammatory effects, outperforming reference drugs in certain tests (M. Zygmunt et al., 2015).

Metal-Mediated Interactions

The synthesis and study of metal complexes of 6-pyrazolylpurine derivatives, which are structurally related to the compound , have provided insights into metal-mediated base pairs, a concept potentially useful in designing novel nucleic acid structures and in the development of new therapeutic agents (I. Sinha et al., 2015).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound could include further studies to elucidate its synthesis, its chemical reactivity, its mechanism of action, and its potential applications. Given the wide range of biological activities exhibited by purine derivatives, this compound could have potential applications in various fields, including medicinal chemistry and drug discovery .

Propriétés

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O3/c1-11(2)10-23-14-15(19-17(23)24-13(4)9-12(3)20-24)21(5)18(26)22(16(14)25)7-8-27-6/h9,11H,7-8,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKJOPIOCNDODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2571975.png)

![9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2571977.png)

![13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2571987.png)

![4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2571995.png)